2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(3-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a piperazine ring, a sulfonyl group, and a hydrazide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(3-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Piperazine Derivative: Starting with a piperazine derivative, the sulfonyl group is introduced through a sulfonylation reaction using appropriate sulfonyl chlorides under basic conditions.
Hydrazide Formation: The acetohydrazide moiety is synthesized by reacting acetic acid hydrazide with the piperazine derivative.
Condensation Reaction: The final step involves the condensation of the hydrazide with 3-hydroxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.
Reduction: Reduction reactions could target the sulfonyl group or the hydrazide moiety.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(3-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their function through binding interactions. This could involve hydrogen bonding, hydrophobic interactions, or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
2-(4-SULFONYL-1-PIPERAZINYL)-N’-(3-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE: Lacks the bromine atom, which might affect its reactivity and biological activity.
2-(4-((4-CHLORO-PH)SULFONYL)-1-PIPERAZINYL)-N’-(3-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness
The presence of the bromine atom in 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(3-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE might confer unique reactivity and biological activity compared to its analogs. Bromine atoms can influence the compound’s electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C19H21BrN4O4S |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H21BrN4O4S/c20-16-4-6-18(7-5-16)29(27,28)24-10-8-23(9-11-24)14-19(26)22-21-13-15-2-1-3-17(25)12-15/h1-7,12-13,25H,8-11,14H2,(H,22,26)/b21-13+ |
InChI Key |
PUIBIMAUUDTHKK-FYJGNVAPSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC(=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC(=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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